2,6-Diethylnaphthalene
Overview
Description
2,6-Diethylnaphthalene (2,6-DIN) is a chemical compound belonging to the class of naphthalenes. It is a colorless, crystalline solid with a molecular formula of C14H16. It is a derivative of naphthalene, which is an aromatic hydrocarbon found in coal tar and petroleum. 2,6-DIN is a versatile compound that has a wide range of applications in both scientific research and industry. It is used as a starting material for the synthesis of other compounds and as a solvent for organic compounds.
Scientific Research Applications
Thermodynamic Properties and Fluorescence
Santos et al. (2016) conducted a study on the thermodynamic properties and fluorescence of 2,6-diethylnaphthalene. They measured vapor pressures, determined molar enthalpies of combustion, and used differential scanning calorimetry to determine fusion properties. Additionally, they evaluated the thermodynamic stability in crystalline and gaseous phases and investigated fluorescence spectroscopy measurements in solution and solid state. This study highlights the material's physical properties and potential applications in fluorescence technologies (Santos, Oliveira, Ribeiro da Silva, & Monte, 2016).
Catalysis and Methylation
Research by Zhao et al. (2008) focused on shape-selective methylation of 2-methylnaphthalene over hydrothermally treated HZSM-5 zeolite catalysts. They used this compound as part of their study, showing its role in catalytic processes and its significance in chemical synthesis, particularly in selective methylation reactions (Zhao et al., 2008).
Sensor Technology
Hosu et al. (2016) developed a peroxynitrite sensor using this compound. They investigated the electropolymerization of this compound on screen printed carbon electrodes, highlighting its utility in electrochemical sensor technology. This application shows its potential in medical and environmental monitoring devices (Hosu, Constantinescu-Aruxandei, Jecu, Oancea, & Doni, 2016).
Advanced Polymer Material Synthesis
Nie et al. (2012) explored the shape-selective methylation of 2-methylnaphthalene for the synthesis of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate. This study underscores the role of this compound in the production of advanced polymer materials, crucial for various industrial applications (Nie, Janik, Guo, & Song, 2012).
Mechanism of Action
Target of Action
2,6-Diethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon It’s known that polycyclic aromatic hydrocarbons can interact with various biological molecules and systems, potentially affecting cellular functions .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons can interact with cellular components, potentially leading to changes in cellular functions .
Biochemical Pathways
2,6-DMN is a crucial intermediate for the synthesis of polybutylenenaphthalate and polyethylene naphthalate (PEN) . It can be produced by methylation of 2-methylnaphthalene (2-MN) and/or naphthalene, disproportionation of 2-MN, and/or isomerisation of dimethylnaphthalenes (DMNs) . The PEN synthesis process involves three main parts; (1) the oxidation of 2,6-dialkylnaphthalenes (2,6-DKN) to synthase dicarboxylic acid (2,6-NDA), (2) the esterification of 2,6-NDA to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), and (3) copolymerization of 2,6-NDC with ethylene glycol to PEN .
Pharmacokinetics
It’s known that polycyclic aromatic hydrocarbons can be absorbed and distributed in the body, metabolized by enzymes, and excreted .
Action Environment
The action of 2,6-DMN can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of 2,6-DMN . .
properties
IUPAC Name |
2,6-diethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFFBINNGWEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208637 | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59919-41-4 | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.